Coti-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

COTI-2 is an orally available third-generation thiosemicarbazone and activator of mutant forms of the p53 protein . It is an anti-cancer agent with low toxicity . This compound acts both by reactivating mutant p53 and inhibiting the PI3K/AKT/mTOR pathway . It induces apoptosis in multiple human tumor cell lines .

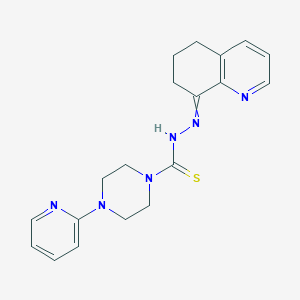

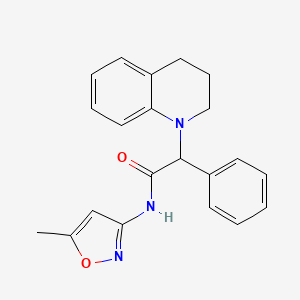

Molecular Structure Analysis

This compound is a small molecule candidate anti-cancer drug . Its chemical formula is C19H22N6S . It has an exact mass of 366.16 and a molecular weight of 366.480 .Chemical Reactions Analysis

This compound has been shown to decrease clonogenic survival of HNSCC cells and potentiate response to cisplatin and/or radiation in vitro and in vivo irrespective of TP 53 status . It also induced DNA damage and replication stress responses leading to apoptosis and/or senescence .Aplicaciones Científicas De Investigación

Terapia contra el cáncer: Superar la resistencia a los fármacos

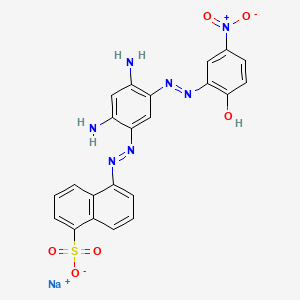

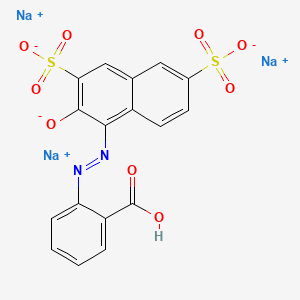

Coti-2 se ha estudiado por su potencial para superar la resistencia a los fármacos en el tratamiento del cáncer. Forma complejos ternarios estables con cobre y glutatión, lo que puede convertirlo en un sustrato para el transportador de eflujo de resistencia ABCC1 {svg_1}. Esta propiedad podría ser particularmente beneficiosa para tratar cánceres que han desarrollado resistencia a otras formas de quimioterapia.

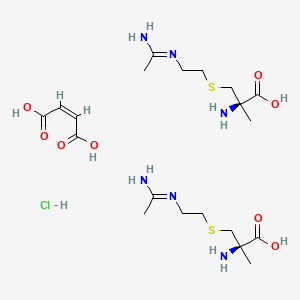

Dirigirse a las mutaciones de TP53 en el cáncer

This compound exhibe actividad antitumoral a través de mecanismos tanto p53-dependientes como -independientes {svg_2}. Ha mostrado promesa en la restauración de la función de p53 de tipo salvaje en células cancerosas mutantes de TP53, lo que es un paso significativo hacia adelante en el tratamiento de cánceres como el carcinoma de células escamosas de cabeza y cuello (HNSCC) que están asociados con mutaciones de TP53 {svg_3}.

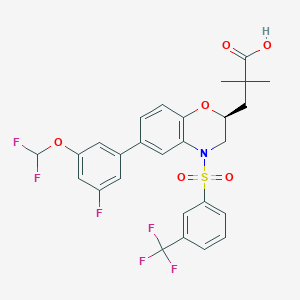

Inhibición de Akt/Akt2 en células cancerosas

El compuesto ha demostrado la capacidad de inhibir el crecimiento de células cancerosas que sobreexpresan Akt/Akt2 {svg_4}. Esto sugiere que this compound podría ser un candidato prometedor para la terapia dirigida en cánceres donde la vía Akt/Akt2 es un actor clave en el crecimiento y la supervivencia del tumor.

Actividad anticancerígena de amplio espectro

This compound se ha evaluado por su eficacia contra un grupo diverso de líneas celulares de cáncer humano, mostrando potencial como agente anticancerígeno de amplio espectro {svg_5}. Su actividad es efectiva independientemente del tejido de origen o la composición genética de las células cancerosas.

Quelación de iones metálicos y formación de complejos

La investigación ha caracterizado la formación de complejos de this compound con iones de hierro, cobre y zinc en detalle {svg_6}. Comprender estas interacciones es crucial para desarrollar this compound como un agente anticancerígeno, ya que los iones metálicos juegan un papel importante en el modo de acción del fármaco y el desarrollo de la resistencia.

Mejorar la quimioterapia y la radioterapia

Se ha demostrado que this compound potencia la respuesta a la cisplatina y la radioterapia in vitro e in vivo {svg_7}. Esto podría conducir a mejores resultados para los pacientes que se someten a tratamientos convencionales, especialmente aquellos con mutaciones de TP53.

Mecanismo De Acción

Target of Action

Coti-2 primarily targets the p53 protein, specifically the misfolded mutant forms . The p53 protein is a crucial tumor suppressor protein that plays a key role in controlling cellular proliferation and survival .

Mode of Action

Upon oral administration, this compound binds to the misfolded mutant forms of the p53 protein . This binding induces a conformational change that normalizes p53 and restores its activity . This restoration of p53 function is significant as it leads to the induction of apoptosis in tumor cells where the p53 protein is mutated .

Biochemical Pathways

this compound affects multiple biochemical pathways. It normalizes wild-type p53 target gene expression and restores DNA-binding properties to the p53-mutant protein . Additionally, this compound induces DNA damage and replication stress responses leading to apoptosis and/or senescence . Furthermore, this compound leads to the activation of AMPK and inhibition of the mTOR pathways in vitro in HNSCC cells .

Pharmacokinetics

It is mentioned that this compound is orally administered , suggesting that it is well-absorbed in the gastrointestinal tract. More research is needed to fully understand the pharmacokinetic properties of this compound.

Result of Action

this compound has been shown to decrease clonogenic survival of HNSCC cells and potentiate response to cisplatin and/or radiation in vitro and in vivo irrespective of TP53 status .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Coti-2 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary targets is the p53 protein, where it restores the DNA-binding properties and transcriptional activity of mutant p53 proteins in HNSCC cells . Additionally, this compound induces DNA damage and replication stress responses, leading to apoptosis and/or senescence . It also activates AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (mTOR) pathways .

Cellular Effects

This compound exerts multiple effects on various types of cells and cellular processes. In HNSCC cells, it decreases clonogenic survival and potentiates the response to cisplatin and/or radiation, irrespective of the p53 status . This compound normalizes wild-type p53 target gene expression and restores DNA-binding properties to the p53-mutant protein . Furthermore, it induces DNA damage and replication stress responses, leading to apoptosis and/or senescence . This compound also activates AMPK and inhibits the mTOR pathways, which are crucial for cellular metabolism and growth .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions and processes. This compound binds to mutant p53 proteins, restoring their DNA-binding properties and transcriptional activity . This reactivation of p53 leads to the normalization of wild-type p53 target gene expression . Additionally, this compound induces DNA damage and replication stress responses, which trigger apoptosis and/or senescence . The compound also activates AMPK and inhibits the mTOR pathways, further contributing to its antitumor effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability and efficacy in both in vitro and in vivo studies . Long-term effects of this compound on cellular function include sustained DNA damage and replication stress responses, leading to apoptosis and/or senescence . The compound’s stability and degradation over time have been studied to ensure its effectiveness in prolonged treatments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound is effective at nanomolar concentrations in various human cancer cell lines, regardless of their origin or genetic composition . At higher doses, this compound may exhibit toxic or adverse effects, which need to be carefully monitored in preclinical and clinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the activation of AMPK and inhibition of the mTOR pathways . These pathways are crucial for cellular metabolism and growth, and their modulation by this compound contributes to its antitumor effects . The compound also interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution within tissues is crucial for its effectiveness in targeting cancer cells and exerting its antitumor effects .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for this compound to interact with its target proteins and exert its biochemical and cellular effects .

Propiedades

IUPAC Name |

N-(6,7-dihydro-5H-quinolin-8-ylideneamino)-4-pyridin-2-ylpiperazine-1-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6S/c26-19(23-22-16-7-3-5-15-6-4-10-21-18(15)16)25-13-11-24(12-14-25)17-8-1-2-9-20-17/h1-2,4,6,8-10H,3,5,7,11-14H2,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDAKQMBNSHJJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=NNC(=S)N3CCN(CC3)C4=CC=CC=N4)C1)N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![c[L-Phe-D-pro-L-Phe-L-trp]](/img/structure/B606706.png)